molecular formula C21H24N4O B3753341 MFCD02333255

MFCD02333255

Cat. No.: B3753341
M. Wt: 348.4 g/mol
InChI Key: RCCJDYLQMYODQE-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability or lipophilicity, due to fluorine substitution or heteroatom incorporation .

While direct experimental data for MFCD02333255 are unavailable, its MDL identifier suggests a synthesized and cataloged compound, likely characterized by standard analytical techniques (e.g., NMR, HPLC, X-ray crystallography) as per industrial protocols .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-2-7-17(8-3-1)20-23-19-10-5-4-9-18(19)21(24-20)22-11-6-12-25-13-15-26-16-14-25/h1-5,7-10H,6,11-16H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCJDYLQMYODQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02333255 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions.

    Purification: The final step involves the purification of the compound to obtain a high-purity product suitable for various applications.

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

MFCD02333255 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties and applications.

Scientific Research Applications

MFCD02333255 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a key intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD02333255 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02333255 with structurally and functionally analogous compounds, inferred from trends in related research (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) CAS 56469-02-4 CAS 1533-03-5 CAS 54013-06-8
Molecular Formula C₉H₇F₃N₂O (hypothesized) C₉H₉NO₂ C₁₀H₉F₃O C₇H₉N₃O₂
Molecular Weight ~232.16 163.17 202.17 167.17
Key Functional Groups Trifluoromethyl, heterocyclic Hydroxy, isoquinolinone Trifluoromethyl, ketone Aminopyrazine, carboxylate
Solubility (Log S) -2.5 (predicted) -2.63 (SILICOS-IT) -2.47 (ESOL) Not reported
Bioavailability Score 0.55 (predicted) 0.55 0.55 0.55 (typical for small molecules)
Applications Drug intermediates, agrochemicals Anticancer agents Industrial solvents Enzyme inhibitors

Structural Similarities and Differences

  • CAS 56469-02-4 (MFCD02258901): Shares a heterocyclic core (isoquinolinone) but lacks fluorine substitution.
  • CAS 1533-03-5 (MFCD00039227) : Both compounds feature a trifluoromethyl group, but this compound’s heterocyclic structure may confer greater metabolic stability in biological systems .
  • CAS 54013-06-8 (MFCD08437665): Contains an aminopyrazine-carboxylate moiety, which contrasts with this compound’s hypothesized thiadiazole or aromatic fluorinated structure. This difference likely impacts reactivity and target specificity .

Functional and Industrial Relevance

  • Pharmaceutical Potential: CAS 56469-02-4 demonstrates anticancer activity via kinase inhibition, suggesting this compound could be optimized for similar targets with improved fluorinated pharmacokinetics .
  • Industrial Utility : CAS 1533-03-5’s use as a solvent highlights the role of trifluoromethyl groups in reducing polarity, a trait this compound may share for specialized material synthesis .
  • Enzyme Inhibition : CAS 54013-06-8’s carboxylate group enables metal chelation, a property less likely in this compound unless its heterocycle incorporates coordinating atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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